2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride
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Overview
Description
2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3-methylthiophene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride typically involves the reaction of 3-methylthiophene with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of 3-methylthiophene. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant and antinociceptive properties.
Medicine: Explored as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. It has been shown to modulate voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability. Additionally, it may interact with GABA transporters, enhancing inhibitory neurotransmission. These interactions contribute to its anticonvulsant and antinociceptive effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride
- 2-(3-methylthiophen-2-yl)succinic acid
- 2-(3-(3-methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid
Uniqueness
2-(3-methylthiophen-2-yl)pyrrolidine hydrochloride is unique due to its specific substitution pattern and its ability to modulate multiple molecular targets.
Properties
CAS No. |
2742659-59-0 |
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Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
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